(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride
Overview
Description
(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride, also known as Methamphetamine Hydrochloride, is a synthetic drug that belongs to the class of amphetamines. It is a potent central nervous system stimulant that is used for various scientific research purposes. The chemical formula of Methamphetamine Hydrochloride is C10H15N.HCl.
Scientific Research Applications
Cytochrome P450 Inhibition : One study reviews the potency and selectivity of chemical inhibitors for major human hepatic Cytochrome P450 (CYP) isoforms, critical for drug metabolism and potential drug-drug interactions. Understanding the interaction of new compounds with CYP isoforms is crucial for drug development and safety assessments (Khojasteh et al., 2011).
Behavioral Pharmacology : Another study focuses on the anxiolytic and antidepressant potential of a selective 5-hydroxytryptamine (HT)1B antagonist, contributing to understanding the behavioral impacts of neuroactive compounds. Such research is fundamental in exploring potential therapeutic uses for neurological and psychiatric conditions (Hudzik et al., 2003).
Stereochemistry and Pharmacology : The review on the stereochemistry of phenylpiracetam and its methyl derivative emphasizes the importance of enantiomeric purity and the direct relationship between stereocenters' configuration and biological properties. This is particularly relevant for compounds like "(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride," where stereochemistry could significantly impact pharmacological profiles (Veinberg et al., 2015).
properties
IUPAC Name |
(1-methyl-2-phenylpyrrolidin-3-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.2ClH/c1-14-8-7-11(9-13)12(14)10-5-3-2-4-6-10;;/h2-6,11-12H,7-9,13H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBSQKNXCYHPRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC=CC=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Methyl-2-phenylpyrrolidin-3-yl)methanamine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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